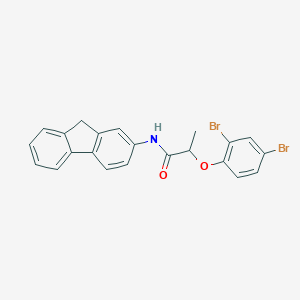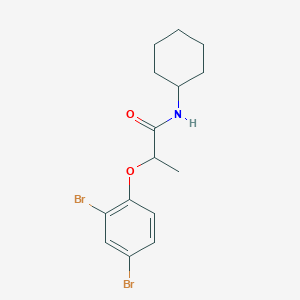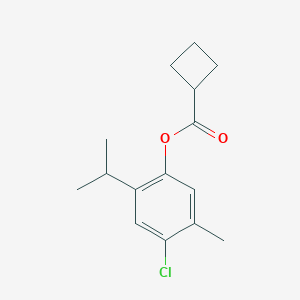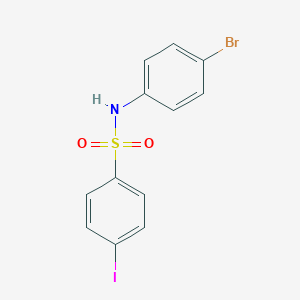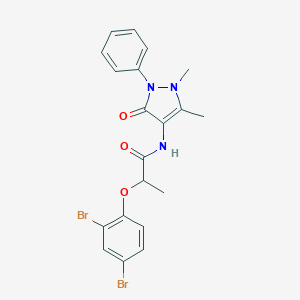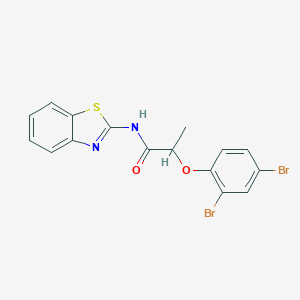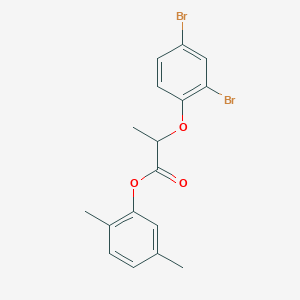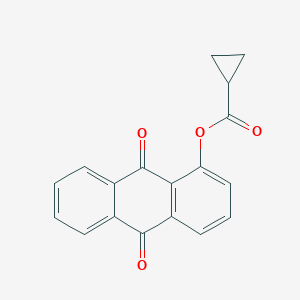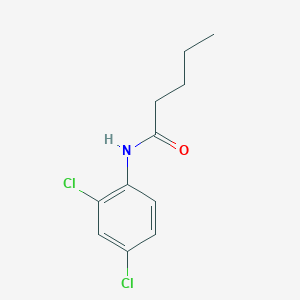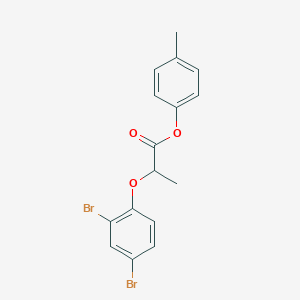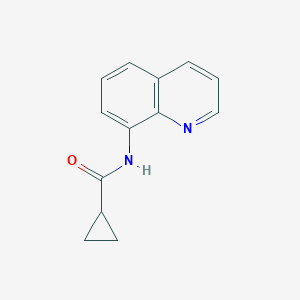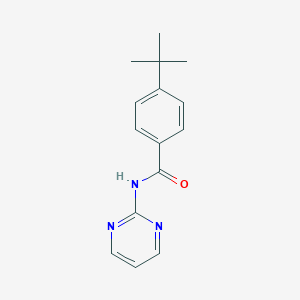
4-tert-butyl-N-(2-pyrimidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2-pyrimidinyl)benzamide, also known as TBB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TBB is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(2-pyrimidinyl)benzamide induces apoptosis by inhibiting CK2, which plays a crucial role in cell survival. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective inhibitor. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors.
未来方向
There are several future directions for the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. Another area of research is the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in combination with other drugs for the treatment of cancer and viral infections. In addition, further studies are needed to investigate the neuroprotective effects of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. 4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors. Further studies are needed to investigate the potential therapeutic applications of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in various diseases.
合成方法
The synthesis of 4-tert-butyl-N-(2-pyrimidinyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-aminopyrimidine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields 4-tert-butyl-N-(2-pyrimidinyl)benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C15H17N3O |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
4-tert-butyl-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)12-7-5-11(6-8-12)13(19)18-14-16-9-4-10-17-14/h4-10H,1-3H3,(H,16,17,18,19) |
InChI 键 |
SRKBRGXSZMMNIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



